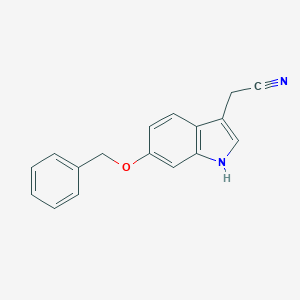

6-Benzyloxyindole-3-acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSSPILWGQJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399013 | |

| Record name | 6-Benzyloxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-24-9 | |

| Record name | 6-(Phenylmethoxy)-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57765-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyloxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Benzyloxyindole-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxyindole-3-acetonitrile is a versatile indole derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a benzyloxy group at the 6-position of the indole scaffold, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications, with a focus on its role in neurological and oncological research.

Chemical Properties and Data

This compound, also known as [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile, is a solid organic compound. The key quantitative data for this molecule are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

| CAS Number | 57765-24-9 | [1] |

| Appearance | Solid | [2] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a one-step conversion from the corresponding indole-3-carboxaldehyde. This method is efficient and has been applied to various substituted indole-3-acetonitriles.[3]

Experimental Protocol: One-Step Conversion from 6-Benzyloxy-1H-indole-3-carbaldehyde

This protocol is adapted from a general procedure for the synthesis of indole-3-acetonitriles from their corresponding carboxaldehydes.[3]

Materials:

-

6-Benzyloxy-1H-indole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Sodium cyanide (NaCN)

-

Chloroform (CHCl₃)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-benzyloxy-1H-indole-3-carbaldehyde in a mixture of methanol and formamide, add sodium borohydride in portions at room temperature.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add sodium cyanide to the mixture.

-

Heat the reaction mixture to reflux at 100°C for 5 hours with continuous stirring.

-

After cooling to room temperature, add brine to the reaction mixture.

-

Extract the product with a 5:95 (v/v) mixture of methanol and chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent to obtain pure this compound.

Synthesis Workflow

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of 6-Benzyloxyindole is available and can be used to identify characteristic peaks of the benzyloxy and indole moieties.[4] For this compound, one would expect to see an additional singlet corresponding to the methylene protons of the acetonitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Benzyloxyindole is also available.[4] For this compound, a key diagnostic peak would be the nitrile (C≡N) stretching vibration, which typically appears in the range of 2260-2240 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 6-Benzyloxyindole shows a molecular ion peak corresponding to its molecular weight.[4] For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 262.31, corresponding to its molecular weight.

Biological Activity and Potential Applications

This compound is a compound of significant interest in pharmaceutical research, particularly in the fields of neurology and oncology.[1] It serves as a key intermediate in the synthesis of various therapeutic agents.[1] While specific biological data for this derivative is limited, the broader class of indole-3-acetonitriles has demonstrated notable biological activities.

Neurological Disorders

Research on the parent compound, 3-indoleacetonitrile (IAN), has explored its interaction with neuroblastoma cells, suggesting a potential connection to the serotonin and dopamine pathways.[5] This indicates that derivatives like this compound could be valuable tools for developing therapies targeting neurological disorders.

The following is a general protocol for assessing the effect of a compound on the viability of a neuroblastoma cell line, such as SH-SY5Y.[5]

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. A vehicle-treated control group should be included.

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Oncology

The indole scaffold is a well-known privileged structure in the development of anticancer agents. This compound's role as a synthetic intermediate suggests its potential in the discovery of novel oncology drugs.[1]

Antiviral Activity and Signaling Pathways

Studies on the parent compound, 3-indoleacetonitrile, have demonstrated its broad-spectrum antiviral activity. Mechanistically, it has been shown to promote the host interferon signaling pathway.[6] This involves the activation of the IRF3 and NF-κB signaling pathways.[6]

Other Potential Applications

Beyond its applications in drug discovery, this compound has been noted for its potential in other areas:

-

Fluorescent Probes: Its structural properties make it a candidate for the development of fluorescent probes for biological imaging.[1]

-

Antioxidant Studies: Research suggests its potential as an antioxidant agent.[1]

-

Organic Synthesis: It serves as a versatile building block for creating more complex molecules.[1]

Conclusion

This compound is a compound with significant potential for researchers and professionals in drug development and medicinal chemistry. Its straightforward synthesis and the diverse biological activities associated with its structural class make it a valuable tool for exploring new therapeutic avenues, particularly in the areas of neurological disorders and oncology. Further research into its specific biological targets and mechanisms of action will undoubtedly uncover new applications for this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 6-Benzyloxyindole-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxyindole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Its structure, featuring a benzyloxy group at the 6th position of the indole ring and an acetonitrile group at the 3rd position, makes it a valuable intermediate in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the known physical properties of this compound, intended to support research and development activities.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 57765-24-9 | [1][2] |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | Light Yellow Crystalline Solid | N/A |

| Melting Point | 130-133 °C | N/A |

| Boiling Point | 502.3 ± 40.0 °C (Predicted) | N/A |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in Methanol and Tetrahydrofuran (THF) | N/A |

Note: Some physical properties, such as the boiling point and density, are predicted values and have not been experimentally verified in the available literature. The melting point is provided as a range, which is common for crystalline solids.

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are not extensively reported in publicly available literature. However, standard laboratory procedures for such determinations are well-established.

Melting Point Determination

A common method for determining the melting point of a crystalline solid is using a melting point apparatus. A general protocol is as follows:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point. A "Yanagimoto micro melting point apparatus" or similar equipment is often used for this purpose.[3]

Solubility Assessment

A qualitative assessment of solubility can be performed through the following steps:

-

Sample Preparation: A small, measured amount of this compound is placed in a test tube.

-

Solvent Addition: A known volume of the solvent of interest (e.g., methanol, tetrahydrofuran) is added to the test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) and observed for the dissolution of the solid. The degree of solubility (e.g., soluble, sparingly soluble, insoluble) is recorded. For quantitative analysis, incremental amounts of the solute would be added to a known volume of solvent until saturation is reached, followed by techniques like gravimetric analysis or spectroscopy to determine the concentration.

Synthesis and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the nitrile (C≡N) and ether (C-O-C) groups.

The following diagram illustrates a generalized workflow for the synthesis and characterization of an indole derivative like this compound.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological and Research Applications

This compound is primarily utilized in research and development, particularly in the field of medicinal chemistry. It serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The indole scaffold is a common feature in many biologically active compounds, and modifications at the 3 and 6 positions can significantly influence their pharmacological properties.

While specific signaling pathways directly modulated by this compound are not well-documented, its structural similarity to other indole derivatives suggests potential interactions with various biological targets. Research in this area is ongoing.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key identifiers and some physical characteristics have been reported, there is a notable lack of detailed, experimentally verified data and published experimental protocols for this specific compound. For researchers and drug development professionals, this highlights the necessity for in-house experimental determination of these properties to ensure accuracy and reproducibility in their work. The provided general methodologies can serve as a starting point for establishing such protocols. As a versatile synthetic intermediate, further investigation into the physical and biological properties of this compound is warranted.

References

An In-depth Technical Guide to 6-Benzyloxyindole-3-acetonitrile (CAS: 57765-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxyindole-3-acetonitrile is a heterocyclic organic compound featuring an indole scaffold, a versatile pharmacophore in drug discovery. The presence of a benzyloxy group at the 6-position and an acetonitrile moiety at the 3-position makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] Its structural features suggest potential applications in oncology, neurology, and infectious diseases, drawing from the broad bioactivity profile of the indole nucleus. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and potential biological applications, intended to serve as a resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57765-24-9 | [1][2] |

| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |

| Molecular Weight | 262.31 g/mol | [1] |

| IUPAC Name | (6-(Benzyloxy)-1H-indol-3-yl)acetonitrile | [2] |

| Synonyms | 2-(6-Benzyloxyindolyl)acetonitrile | [2] |

| Appearance | Off-white to pale yellow crystalline powder (Predicted) | |

| Storage Conditions | 0-8°C | [1] |

Note: Some physical properties like appearance are based on closely related compounds due to a lack of specific data for this compound.

Synthesis

A one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported, which can be adapted for the synthesis of this compound from its corresponding aldehyde precursor.[3]

Experimental Protocol: One-Step Synthesis

This protocol is based on the general method described by Yamada et al. for the synthesis of substituted indole-3-acetonitriles.[3]

Materials:

-

6-Benzyloxyindole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Brine

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-benzyloxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (approx. 1.5 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium cyanide (approx. 10 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 5 hours with continuous stirring.

-

After cooling to room temperature, add brine to the reaction mixture.

-

Extract the product with a 5:95 (v/v) mixture of methanol and chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using chloroform as the eluent to yield this compound.

Yield: Based on the synthesis of a related compound, 4-benzyloxyindole-3-acetonitrile, an excellent yield can be expected.[3]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the benzylic protons, aromatic protons of the benzyl and indole rings, the methylene protons of the acetonitrile group, and the indole N-H proton. |

| ¹³C NMR | Resonances for the indole and benzyl aromatic carbons, the benzylic carbon, the methylene carbon, and the nitrile carbon. |

| Mass Spec. | A molecular ion peak [M]+ at m/z 262.11, with fragmentation patterns corresponding to the loss of the benzyl group and other fragments. |

| IR | Characteristic absorption bands for N-H stretching (indole), C≡N stretching (nitrile), C-O-C stretching (ether), and aromatic C-H and C=C stretching. |

Potential Biological Applications and Signaling Pathways

Direct biological studies on this compound are limited in publicly accessible literature. However, based on the known activities of the parent compound, indole-3-acetonitrile, and other 6-substituted indole derivatives, several potential applications and testable hypotheses can be proposed.

Antiviral Activity

Indole-3-acetonitrile has demonstrated broad-spectrum antiviral activity, including against SARS-CoV-2, by promoting the host interferon signaling pathway.[4] It is plausible that this compound could exhibit similar or enhanced antiviral properties.

Anticancer and Enzyme Inhibition

Various substituted indole derivatives are known to possess anticancer properties by targeting specific enzymes and signaling pathways. The 6-position of the indole ring is a key site for modification in the development of selective inhibitors. For instance, 6-substituted indoles have been investigated as inhibitors of tubulin polymerization and as selective COX-2 inhibitors. Therefore, this compound represents a candidate for screening against a panel of cancer cell lines and relevant molecular targets.

Visualizations

Synthetic Workflow

The following diagram illustrates the one-step synthesis of this compound from its aldehyde precursor.

Caption: Synthetic workflow for this compound.

Proposed Drug Discovery Screening Cascade

This diagram outlines a logical workflow for the biological evaluation of this compound.

Caption: Proposed screening cascade for biological evaluation.

Conclusion

This compound is a promising chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this compound is currently sparse, the established bioactivities of related indole derivatives provide a strong rationale for its further investigation. The synthetic route is accessible, and the compound is amenable to a wide range of biological screening assays. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this intriguing molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

[6-(Benzyloxy)-1H-indol-3-yl]acetonitrile structure

An In-depth Technical Guide to [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile

Introduction

[6-(Benzyloxy)-1H-indol-3-yl]acetonitrile is a versatile heterocyclic organic compound featuring an indole scaffold, a benzyloxy group at the 6th position, and an acetonitrile group at the 3rd position. This unique structure makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] Its applications are primarily centered around pharmaceutical development, where it serves as a key precursor for synthesizing more complex molecules targeting neurological disorders and cancers.[1] Furthermore, its structural properties lend themselves to the development of fluorescent probes for biological imaging and research into its potential as an antioxidant agent.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 57765-24-9 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 76-80 °C (literature value for the 5-benzyloxy isomer) | [2][3] |

| Storage Conditions | Store at 0-8°C in a dry, dark place | [1] |

| SMILES | N#CCc1c[nH]c2ccc(OCc3ccccc3)cc12 (for 5-benzyloxy isomer) | [3] |

| InChI Key | ADPRFNVFBYHCJQ-UHFFFAOYSA-N (for 5-benzyloxy isomer) | [3] |

Spectroscopic Data

| Spectroscopic Technique | Expected/Reference Data | Reference |

| ¹H NMR | Data for related indole carbaldehydes show aromatic protons (δ 7.0-8.3 ppm), indole NH proton (δ ~10-12 ppm), methylene protons (-CH₂CN, δ ~3.7-4.2 ppm), and benzylic protons (-OCH₂Ph, δ ~5.1 ppm). | [5][6] |

| ¹³C NMR | Expected signals include nitrile carbon (C≡N, δ ~117 ppm), indole ring carbons (δ ~100-140 ppm), and benzyl group carbons (δ ~127-137 ppm). | [5] |

| Infrared (IR) | A sharp, medium-intensity peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Other characteristic peaks include N-H stretch (~3400 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹). | [4][6] |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ corresponding to the exact mass (262.11) would be expected. Fragmentation may involve the loss of the benzyl group or the acetonitrile side chain. | [4] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of indole-3-acetonitrile derivatives, which can be adapted for [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile.

Synthesis Protocol: One-Pot Conversion from Indole-3-Carboxaldehyde

This method, adapted from a general procedure for synthesizing indole-3-acetonitriles, involves the reductive cyanation of the corresponding indole-3-carboxaldehyde.[7]

Materials:

-

6-(Benzyloxy)-1H-indole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Brine solution

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-(benzyloxy)-1H-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 eq).[7]

-

Stir the mixture at room temperature for 1 hour to facilitate the reduction of the aldehyde.

-

Add sodium cyanide (10.0 eq) to the reaction mixture.

-

Reflux the entire mixture on an oil bath at 100°C for approximately 5 hours, with continuous stirring.[7]

-

After cooling to room temperature, quench the reaction by adding brine solution.

-

Extract the aqueous layer with a 5:95 mixture of methanol and chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield the final product, [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile.[7]

Spectroscopic Analysis Protocol

This protocol outlines a standard workflow for the characterization of the synthesized compound.[4]

1. Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR: Prepare a KBr pellet by mixing a small amount of the solid sample with potassium bromide or analyze as a thin film.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

2. Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a 400 or 500 MHz spectrometer. Use a standard pulse sequence with a relaxation delay of 1-5 seconds and acquire a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.[4]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]

-

IR: Record the infrared spectrum over a range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

3. Data Processing and Analysis:

-

Process the raw NMR data using Fourier transformation, followed by phase and baseline corrections.[4]

-

Integrate the proton signals and assign the chemical shifts to the corresponding protons in the molecule.

-

Analyze the IR spectrum to identify characteristic functional group frequencies (e.g., C≡N, N-H).

-

Determine the molecular weight and fragmentation pattern from the mass spectrum to confirm the molecular formula and structure.

Applications in Drug Discovery and Research

[6-(Benzyloxy)-1H-indol-3-yl]acetonitrile is a significant starting material in pharmaceutical research.[1]

-

Pharmaceutical Intermediate: It serves as a crucial intermediate for synthesizing tryptamine analogs and β-carboline derivatives, which are investigated as potential antihypertensive agents and antioxidants, respectively.[2][3]

-

Neurological and Oncological Research: The indole nucleus is a common scaffold in drugs targeting the central nervous system and in anti-cancer agents. This compound provides a platform for developing novel therapeutics in these areas.[1]

-

Biochemical Probes: Its structure is amenable to modification for the creation of fluorescent probes, which are useful tools for imaging and studying cellular processes and receptor interactions in real-time.[1]

Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and analysis of [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile.

Caption: A flowchart of the one-pot synthesis of [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile.

Caption: A general workflow for the spectroscopic characterization of a synthesized compound.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. (5-Benzyloxyindol-3-yl)acetonitrile 97 2436-15-9 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

Spectroscopic and Synthetic Profile of 6-Benzyloxyindole-3-acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxyindole-3-acetonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility as a key intermediate in the synthesis of various bioactive molecules necessitates a thorough understanding of its spectroscopic and synthetic characteristics. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented to facilitate its application in research and development.

Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | (6-(Benzyloxy)-1H-indol-3-yl)acetonitrile | [1] |

| CAS Number | 57765-24-9 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | Predicted to be a solid | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 2.1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~8.10 | br s | 1H | N-H (Indole) | The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. |

| ~7.60 | d | 1H | H-4 | Aromatic proton on the indole ring, likely a doublet. |

| ~7.45 - 7.30 | m | 5H | Phenyl-H (Benzyloxy) | Protons of the phenyl ring of the benzyloxy group will appear as a complex multiplet. |

| ~7.20 | s | 1H | H-2 | The proton at the 2-position of the indole ring, typically a singlet or a triplet with small coupling. |

| ~7.00 | d | 1H | H-7 | Aromatic proton on the indole ring, likely a doublet. |

| ~6.85 | dd | 1H | H-5 | Aromatic proton on the indole ring, likely a doublet of doublets. |

| ~5.15 | s | 2H | -OCH₂- | The benzylic protons of the ether linkage will appear as a sharp singlet. |

| ~3.80 | s | 2H | -CH₂CN | The methylene protons adjacent to the nitrile group will appear as a singlet. |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~155.0 | C-6 | Carbon bearing the benzyloxy group, shifted downfield due to the ether linkage. |

| ~137.0 | Quaternary C (Phenyl) | The ipso-carbon of the phenyl ring attached to the oxygen. |

| ~135.0 | C-7a | Quaternary carbon of the indole ring. |

| ~128.5 | Phenyl C-H | Aromatic carbons of the benzyloxy group. |

| ~128.0 | Phenyl C-H | Aromatic carbons of the benzyloxy group. |

| ~127.5 | Phenyl C-H | Aromatic carbons of the benzyloxy group. |

| ~125.0 | C-2 | Carbon at the 2-position of the indole ring. |

| ~122.0 | C-3a | Quaternary carbon of the indole ring. |

| ~121.0 | C-4 | Aromatic carbon of the indole ring. |

| ~118.0 | C≡N | The carbon of the nitrile group. |

| ~112.0 | C-7 | Aromatic carbon of the indole ring. |

| ~103.0 | C-5 | Aromatic carbon of the indole ring. |

| ~100.0 | C-3 | Carbon at the 3-position of the indole ring. |

| ~70.0 | -OCH₂- | The benzylic carbon of the ether linkage. |

| ~15.0 | -CH₂CN | The methylene carbon adjacent to the nitrile group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 2.3: Predicted Mass Spectrometry Data

| Technique | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) | Predicted Rationale |

| Electrospray Ionization (ESI) | 263.1184 | 172, 91 | The protonated molecular ion [M+H]⁺ would be observed. Fragmentation would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to give a fragment at m/z 172, and cleavage of the acetonitrile side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2.4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Predicted Rationale |

| ~3400 | N-H Stretch (Indole) | Characteristic stretching vibration of the indole N-H bond. |

| ~3100-3000 | C-H Stretch (Aromatic) | Stretching vibrations of the C-H bonds on the indole and phenyl rings. |

| ~2950-2850 | C-H Stretch (Aliphatic) | Stretching vibrations of the C-H bonds of the methylene groups. |

| ~2250 | C≡N Stretch (Nitrile) | A sharp, medium intensity peak characteristic of the nitrile functional group. |

| ~1600, ~1480 | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| ~1250 | C-O Stretch (Aryl Ether) | Asymmetric C-O-C stretching of the benzyloxy group. |

| ~1050 | C-O Stretch (Aryl Ether) | Symmetric C-O-C stretching of the benzyloxy group. |

Experimental Protocols

The following sections detail the synthetic and analytical procedures for this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of 6-benzyloxyindole-3-carboxaldehyde. This method is based on established organic chemistry principles for the conversion of aldehydes to nitriles.

Reaction Scheme:

6-Benzyloxyindole-3-carboxaldehyde → this compound

Materials:

-

6-Benzyloxyindole-3-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium formate (HCOONa)

-

Formic acid (HCOOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Oxime Formation: To a solution of 6-benzyloxyindole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up for Oxime: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

-

Dehydration to Nitrile: The crude oxime can be dehydrated to the nitrile using a variety of reagents. A common method is to heat the oxime in acetic anhydride. Alternatively, reagents like phosphorus pentoxide, thionyl chloride, or Burgess reagent can be used under appropriate conditions.

-

Alternative One-Pot Conversion: A one-step conversion from the aldehyde can be achieved. To a solution of 6-benzyloxyindole-3-carboxaldehyde in a solvent like formic acid, add hydroxylamine hydrochloride and sodium formate. Heat the reaction mixture at reflux for several hours.

-

Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice water. Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. For ESI-MS, operate the instrument in positive ion mode. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

References

Technical Guide: 6-Benzyloxyindole-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Benzyloxyindole-3-acetonitrile, a key intermediate in medicinal chemistry and organic synthesis. This guide details its chemical properties, a robust synthesis protocol, potential applications with relevant experimental procedures, and its relationship with key cellular signaling pathways.

Core Compound Properties

This compound is a versatile organic compound featuring an indole scaffold, a structure of significant interest in pharmaceutical development due to its prevalence in biologically active molecules. The presence of the benzyloxy group at the 6-position and the acetonitrile group at the 3-position makes it a valuable building block for more complex molecules targeting a range of therapeutic areas, including neurological disorders and oncology.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 262.31 g/mol | [1] |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| CAS Number | 57765-24-9 | [1] |

| IUPAC Name | [6-(Benzyloxy)-1H-indol-3-yl]acetonitrile | [1] |

| Synonyms | 2-(6-Benzyloxyindolyl)acetonitrile | |

| Appearance | Off-white to pale yellow crystalline powder | Inferred from related isomers |

| Melting Point | 84-86 °C | Based on data for the 4-benzyloxy isomer[2] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data

Precise spectroscopic data for this compound is not widely available in public databases. The following are expected characteristic signals based on the analysis of its structural fragments (indole, acetonitrile, benzyloxy group).

| Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to aromatic protons on the indole and benzyl rings, a singlet for the benzylic CH₂ protons (~5.1 ppm), a singlet for the acetonitrile CH₂ protons (~3.8 ppm), and a broad singlet for the indole N-H proton. |

| ¹³C NMR | Resonances for the indole and benzyl aromatic carbons, the benzylic CH₂ carbon (~70 ppm), the acetonitrile CH₂ carbon (~15 ppm), and the nitrile carbon (C≡N) (~117 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), a sharp C≡N stretching band (~2250 cm⁻¹), and C-O stretching for the benzyl ether (~1250 cm⁻¹). |

| Mass Spectrometry (EI) | Expected molecular ion peak [M]⁺ at m/z = 262. Key fragmentation would likely involve the loss of the benzyl group (m/z = 91) or cleavage of the acetonitrile side chain. |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a general one-step method for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles, which has proven effective for benzyloxy-substituted isomers.[2]

Reaction Scheme:

Materials:

-

6-Benzyloxyindole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Brine solution

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Benzyloxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 (v/v) mixture of methanol and formamide.

-

Reduction: To this solution, add sodium borohydride (NaBH₄) (1.3 eq) in portions while stirring at room temperature.

-

Initial Reaction: Continue stirring the mixture at room temperature for 1 hour to allow for the reduction of the aldehyde to the corresponding alcohol intermediate.

-

Cyanation: Add sodium cyanide (NaCN) (10 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux at 100°C and maintain for 5 hours with continuous stirring. The reaction should be performed in a well-ventilated fume hood due to the use of sodium cyanide.

-

Work-up: After cooling to room temperature, add brine to the reaction mixture to quench the reaction.

-

Extraction: Extract the aqueous mixture with a 5:95 (v/v) solution of methanol and chloroform. Repeat the extraction three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel, eluting with chloroform, to yield pure this compound.[2]

In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol describes a common method to evaluate the free-radical scavenging potential of the title compound, a property suggested by research on related indole structures.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain various test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution and serial dilutions of ascorbic acid to serve as a positive control.

-

-

Assay:

-

In a 96-well plate, add 50 µL of the various concentrations of the test compound, positive control, or methanol (as a blank).

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound or standard.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Role in Signaling Pathways and Logical Workflows

Indole derivatives are known modulators of various cellular signaling pathways critical in cancer progression. While the specific effects of this compound are a subject for further research, compounds with the indole scaffold have been shown to target the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Synthesis and Characterization Workflow

The logical workflow from synthesis to final characterization of the compound is essential for ensuring purity and confirming its structure before use in biological assays.

Caption: Workflow for the synthesis and structural elucidation of this compound.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a potential target for indole-based compounds in cancer therapy. Inhibition of key nodes like Akt or mTOR can disrupt downstream signals that promote cell survival and proliferation.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by indole-based compounds.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Benzyloxyindole-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed scientific literature elucidating the specific mechanism of action of 6-Benzyloxyindole-3-acetonitrile is not publicly available. This guide summarizes the current understanding of this compound, primarily as a synthetic intermediate, and explores potential mechanisms of action based on the activities of structurally related indole derivatives. The information presented herein is intended to guide future research endeavors.

Executive Summary

This compound is a versatile indole derivative recognized for its role as a key building block in the synthesis of more complex molecules.[1] It is frequently utilized in medicinal chemistry and drug discovery programs, particularly those targeting neurological disorders and oncological conditions.[1] While its direct biological activity and specific molecular targets are yet to be thoroughly investigated and reported, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide will synthesize the available information on this compound and extrapolate potential mechanisms of action by examining related compounds.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. This quantitative data is essential for its application in both chemical synthesis and biological assays.

| Property | Value | Reference |

| CAS Number | 57765-24-9 | [1][2] |

| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | Chem-Impex |

| Melting Point | 76-80 °C | Sigma-Aldrich |

| Storage Conditions | 0-8 °C | [1] |

Current Applications in Research and Development

Currently, this compound is primarily used as a versatile intermediate in organic synthesis.[1] Its applications in this context include:

-

Pharmaceutical Development: It serves as a crucial precursor for the synthesis of various pharmaceutical agents, with a particular focus on treatments for neurological disorders.[1]

-

Oncology Research: The indole nucleus is a common feature in many anti-cancer agents, and this compound is used to create novel derivatives for oncological applications.[1]

-

Biochemical Research: It is employed in the synthesis of molecules designed to probe receptor interactions and signaling pathways, thereby aiding in the identification of new therapeutic targets.[1]

-

Fluorescent Probes: Its structural properties make it a candidate for the development of fluorescent probes for use in biological imaging.[1]

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct studies on this compound, we can hypothesize potential mechanisms of action by examining its structural parent, indole-3-acetonitrile (IAN), and other substituted indole derivatives.

Interaction with Neurological Pathways

Recent studies on indole-3-acetonitrile (IAN) have explored its effects on neuroblastoma cells. Research suggests a potential interaction with the serotonin and dopamine pathways.[3][4][5]

-

Modulation of Neurotransmitter Precursors: Studies have shown that the cytotoxicity of IAN in SH-SY5Y neuroblastoma cells is altered when co-administered with tryptophan or tyrosine, the precursors to serotonin and dopamine, respectively.[4][5] This suggests that this compound could potentially influence the metabolic or signaling pathways of these key neurotransmitters.

A proposed workflow for investigating these potential neurological effects is outlined below:

Potential as an Enzyme Inhibitor

The indole scaffold is present in many enzyme inhibitors. For example, derivatives of indole have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[6]

-

Aldose Reductase Inhibition: A structurally similar compound, 5-benzyloxyindole-3-acetonitrile, is used as a reactant in the preparation of indole-N-acetic acid derivatives that act as aldose reductase inhibitors, which are relevant for the treatment of diabetic complications.[7] This suggests that this compound could be a starting point for developing similar inhibitors.

Activity as an Antioxidant

Some indole derivatives exhibit antioxidant properties. 5-Benzyloxyindole-3-acetonitrile is a reactant for preparing β-carboline derivatives that have been studied as antioxidants in the LDL oxidation model.[7] The potential for this compound to act as an antioxidant or to be a precursor to antioxidant compounds is an area for future investigation.[1]

Suggested Experimental Protocols for Elucidating Mechanism of Action

The following are generalized experimental protocols that could be adapted to investigate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay would determine the cytotoxic or cytostatic effects of the compound on various cell lines (e.g., cancer cell lines, neuronal cell lines).

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if a dose-dependent effect is observed.

Western Blot Analysis for Signaling Pathway Proteins

This technique can be used to assess the effect of the compound on the expression or activation of key proteins in a signaling pathway of interest (e.g., apoptosis, cell cycle, or a specific neurotransmitter pathway).

-

Cell Lysis: Treat cells with this compound at a predetermined concentration (e.g., IC50 value) for a specific duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a compound of interest in medicinal chemistry due to its utility as a synthetic intermediate for potentially therapeutic agents. While its own mechanism of action remains to be elucidated, the biological activities of its structural analogs provide fertile ground for hypothesis-driven research. Future investigations should focus on screening this compound against a panel of cancer cell lines and neuronal models to identify any direct biological effects. Should any activity be observed, subsequent studies can delve into target identification and pathway analysis to fully characterize its mechanism of action. The development of more potent and specific derivatives based on this scaffold could also be a promising avenue for drug discovery.

The logical progression of research to define the compound's activity is depicted in the following diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. (5-Benzyloxyindol-3-yl)acetonitrile 97 2436-15-9 [sigmaaldrich.com]

The Advent and Evolution of Benzyloxyindoles: A Technical Guide for Modern Drug Discovery

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of substituted indoles, benzyloxyindoles have emerged as pivotal intermediates, particularly in the development of therapeutics targeting the central nervous system. The benzyloxy group serves as a versatile protecting group for the hydroxyl functionality, enabling a wide range of chemical transformations on the indole scaffold that would otherwise be incompatible with a free hydroxyl group. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key applications of benzyloxyindoles, tailored for researchers, scientists, and drug development professionals.

The Dawn of Benzyloxyindoles: A Historical Perspective

The precise first synthesis of a benzyloxy-substituted indole is not prominently documented in a single landmark publication. However, the historical trajectory of indole synthesis provides a clear context for their emergence. Early methods for constructing the indole ring, such as the Fischer indole synthesis discovered in 1883, were foundational.[1]

The preparation of more complex, functionalized indoles, including those with hydroxyl groups, necessitated the development of protecting group strategies. The benzyl group, due to its stability under a variety of reaction conditions and its susceptibility to cleavage by hydrogenolysis, became a prime candidate for protecting hydroxyl moieties.

One of the earlier methods employed for the synthesis of hydroxylated indoles, and by extension their benzyloxy-protected precursors, was the Reissert indole synthesis . This method, while effective, was often associated with modest overall yields.[2] A significant advancement in the synthesis of benzyloxyindoles came with the development of the Leimgruber-Batcho indole synthesis .[3] This two-step process, which proceeds from an ortho-nitrotoluene derivative, offered a more efficient and milder route to a variety of substituted indoles, including benzyloxyindoles, and has become a widely adopted method in both academic and industrial settings.[3][4]

Synthetic Strategies for Benzyloxyindoles: A Comparative Overview

The choice of synthetic route to a particular benzyloxyindole is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. The following table summarizes the yields for the synthesis of 4-benzyloxyindole and 5-benzyloxyindole using different established methods, highlighting the efficiency of the Leimgruber-Batcho synthesis.

| Synthetic Method | Target Compound | Starting Material(s) | Reported Yield (%) | Reference(s) |

| Leimgruber-Batcho Synthesis | 4-Benzyloxyindole | 2-Methyl-3-nitrophenol, Benzyl chloride | 75.4 (overall, 4 steps) | [5] |

| Leimgruber-Batcho Synthesis | 5-Benzyloxyindole | (E)-1-(5-(benzyloxy)-2-nitrophenylvinyl)pyrrolidine | 99 | [6] |

| Fischer Indole Synthesis | 5-Benzyloxy-4-fluoro-1H-indole | Not specified | 76-88 (Microwave) | [7] |

Key Experimental Protocols

Below are detailed methodologies for the synthesis of benzyloxyindoles, representing the highly efficient Leimgruber-Batcho approach.

Experimental Protocol: Synthesis of 4-Benzyloxyindole via Leimgruber-Batcho Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

-

A stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is heated at 90°C for 3 hours.

-

The majority of the DMF is removed under reduced pressure.

-

The oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted with ether (3 x 800 mL).

-

The combined organic extracts are dried over sodium sulfate, filtered, and evaporated to yield a yellowish solid.

-

Recrystallization from 1 L of methanol at 0°C affords 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol) are added.

-

The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.

-

Volatile components are removed on a rotary evaporator. The resulting red residue is dissolved in 200 mL of methylene chloride and 1.60 L of methanol.

-

The solution is concentrated to approximately 1.40 L and cooled to 5°C to induce crystallization of the enamine product.

Step 3: Reductive Cyclization to 4-Benzyloxyindole

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of tetrahydrofuran (THF) and 1 L of methanol at 30°C under a nitrogen atmosphere, 10 mL of Raney nickel is added, followed by 44 mL (0.75 mol) of 85% hydrazine hydrate.

-

Vigorous gas evolution is observed, and the reaction temperature is maintained between 45 and 50°C. Additional portions of hydrazine hydrate are added after 30 minutes and 1 hour.

-

After the reaction is complete, the catalyst is removed by filtration through Celite.

-

The filtrate is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-benzyloxyindole as a white solid.

The Role of Benzyloxyindoles in Drug Discovery

Benzyloxyindoles are rarely the final bioactive molecule but serve as crucial building blocks for a diverse range of pharmacologically active compounds. Their primary utility lies in providing access to hydroxyindoles at various positions on the indole ring, which are key pharmacophoric elements in ligands for several important biological targets.

Serotonin Receptor Ligands

A significant application of benzyloxyindoles is in the synthesis of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-hydroxyindole moiety is a common feature in many endogenous and synthetic serotonergic compounds. The benzyloxy group acts as a masked hydroxyl group, allowing for the elaboration of the tryptamine side chain or other modifications to the indole core before its removal to unveil the active pharmacophore.

The following table provides examples of serotonin receptor ligands where benzyloxyindoles are implicated as key synthetic precursors, along with their reported binding affinities (Ki).

| Final Compound Class | Target Receptor | Precursor | Ki (nM) | Reference(s) |

| Indole Derivatives | 5-HT7 | Implied 5-benzyloxyindole | 7 | [8] |

| N,N-dimethyltryptamine analogs | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | 5-Benzyloxyindole | High nanomolar affinity | [9] |

| Coumarin Derivatives | 5-HT1A | 5- or 7-hydroxycoumarin (benzyloxy protection implied) | Subnanomolar to low nanomolar | [10] |

Signaling Pathway of Serotonin Receptors (GPCR)

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon binding of serotonin or an agonist, initiate a cascade of intracellular signaling events. The specific pathway activated depends on the G-protein subtype to which the receptor is coupled (e.g., Gs, Gi/o, Gq/11).

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cache.kzoo.edu [cache.kzoo.edu]

- 6. 5-Benzyloxyindole synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 5-Benzyloxy-4-fluoro-1H-indole [smolecule.com]

- 8. Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 6-Benzyloxyindole-3-acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxyindole-3-acetonitrile is a versatile indole derivative with a molecular formula of C₁₇H₁₄N₂O and a molecular weight of 262.31 g/mol .[1] Its unique structure, featuring a benzyloxy group on the indole scaffold, makes it a promising candidate for a variety of applications in biomedical research and drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse pharmacological activities. The addition of a benzyloxy group can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. This technical guide outlines potential research areas for this compound, providing a foundation for its exploration as a therapeutic agent, a biological probe, and a synthetic building block.

Core Research Areas

Based on the known activities of related indole derivatives, the following areas represent promising avenues for the investigation of this compound:

-

Neurodegenerative Diseases: Indole-based compounds have shown significant potential in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2] Research could focus on the ability of this compound to inhibit key pathological processes.

-

Oncology: The indole scaffold is a common feature in many anticancer agents.[3] The cytotoxic and anti-proliferative effects of this compound should be investigated against a panel of cancer cell lines.

-

Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases. The benzyloxy and indole moieties suggest that this compound may possess antioxidant properties.[4]

-

Fluorescent Probe Development: The inherent fluorescence of the indole ring, which can be modulated by substituents, makes this compound a candidate for the development of novel fluorescent probes for biological imaging.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following tables provide representative data from studies on related indole derivatives to offer a comparative context for potential research outcomes.

Table 1: Cytotoxicity of Indole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Indole-Aryl-Amide Derivative | HT29 (Colon) | 2.61 | [5] |

| Indole-Aryl-Amide Derivative | PC3 (Prostate) | 0.39 | [5] |

| Indole-Aryl-Amide Derivative | J6 (Leukemia) | 0.37 | [5] |

| Oxindole-Based Derivative | Leukemia Subpanel (average) | 3.39 | [6] |

| Oxindole-Based Derivative | Colon Cancer Subpanel (average) | 5.97 | [6] |

Table 2: Antioxidant Activity of Indole Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 3-Substituted-2-Oxindole | DPPH Radical Scavenging | 20-25 (max inhibition) | [7] |

| Benzylic Acid-Derived Bromophenol | DPPH Radical Scavenging | 4.27 | [8] |

| 5-Hydroxytryptophan | Microsomal Lipid Peroxidation | Dependent on Vitamin E | [9] |

Table 3: Fluorescence Quantum Yields of Indole Derivatives

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| Indole | Water | 0.28 | [10] |

| 3-Methylindole | Not Specified | 0.347 | [11] |

| L-Tryptophan | Not Specified | 0.145 | [11] |

| Pyrido[2,3-b]indole Derivative | Ethanol | Up to 0.58 | [12] |

Experimental Protocols

Synthesis of this compound

A general synthetic route can be adapted from the synthesis of related substituted indole-3-acetonitriles. A plausible approach involves the reaction of 6-benzyloxyindole with formaldehyde and dimethylamine to form the gramine intermediate, followed by nucleophilic substitution with cyanide.

-

Step 1: Synthesis of 6-Benzyloxygramine.

-

To a solution of 6-benzyloxyindole in a suitable solvent (e.g., dioxane), add formaldehyde and dimethylamine.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the 6-benzyloxygramine in a suitable solvent (e.g., dimethylformamide).

-

Add an excess of sodium or potassium cyanide.

-

Heat the reaction mixture.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product.

-

Purify the final product by recrystallization or column chromatography.

-

Synthesis workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubate for 48 or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well plate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the compound dilutions to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is for assessing the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative phosphorylation levels.

-

Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound represents a promising chemical entity with the potential for significant contributions to various fields of biomedical research. Its structural features suggest plausible activities in neuroprotection, cancer therapy, and as an antioxidant. Furthermore, its indole core makes it a candidate for the development of novel fluorescent probes. The experimental protocols provided in this guide offer a starting point for researchers to systematically investigate these potential applications. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the biological activities of this compound, which will be crucial for its future development as a therapeutic agent or research tool.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. cris.unibo.it [cris.unibo.it]

- 6. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 6-Benzyloxyindole-3-acetonitrile: A Detailed Protocol for Pharmaceutical Research and Development

Application Note: 6-Benzyloxyindole-3-acetonitrile is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its indole core, substituted at the 6-position with a benzyloxy group, makes it a valuable building block for compounds targeting neurological disorders and other therapeutic areas.[1] This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 6-benzyloxyindole. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings.

I. Chemical Reaction Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Mannich Reaction - Synthesis of the intermediate, 6-benzyloxygramine (N,N-dimethyl-1-(6-benzyloxy-1H-indol-3-yl)methanamine), from 6-benzyloxyindole. This reaction introduces a dimethylaminomethyl group at the C3 position of the indole ring.

-